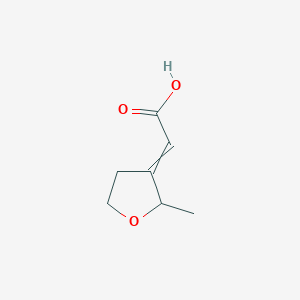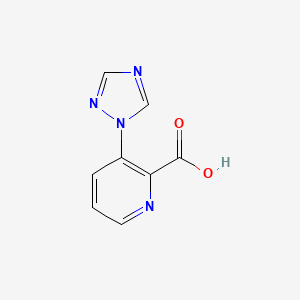
1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
The compound “1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid” is likely a derivative of imidazole, which is a heterocyclic compound. This means it contains atoms of at least two different elements in its rings . The 3-Fluorobenzyl group indicates a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom attached to the third carbon of the benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would likely include an imidazole ring attached to a carboxylic acid group and a 3-Fluorobenzyl group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole ring, the carboxylic acid group, and the fluorine atom on the benzyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could increase its electronegativity .Aplicaciones Científicas De Investigación
Specific Scientific Field
The compound is used in the field of Medicinal Chemistry .
Summary of the Application
This compound has been synthesized and evaluated for its antiproliferative properties . It’s part of a series of hybrids of dehydroabietic acid containing 1,2,3-triazole moiety .
3. Methods of Application or Experimental Procedures The target compounds were characterized by means of FT-IR, 1 H NMR, 13 C NMR, ESI-MS and elemental analysis techniques . The in vitro cytotoxicity of these compounds was evaluated by standard MTT (methyl thiazolytetrazolium) assay against various human carcinoma cell lines .
Summary of Results or Outcomes
The screening results revealed that most of the hybrids showed significantly improved cytotoxicity over parent compound DHAA . Among them, [1-(3-fluorobenzyl)-1H-1,2,3-triazole-4-yl]dehydroabietic acid methyl ester (3c) displayed better antiproliferative activity with IC 50 (50% inhibitory concentration) values of 5.90 ± 0.41 µM toward HepG2 cells compared to cisplatin, while they exhibited lower cytotoxicity against HL-7702 .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c12-9-3-1-2-8(4-9)5-14-6-10(11(15)16)13-7-14/h1-4,6-7H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDSJKZTQQFPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorobenzyl)-1H-imidazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)












![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)